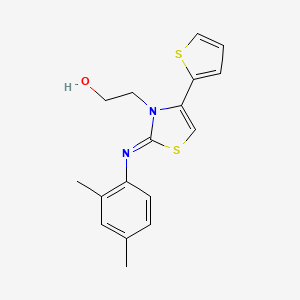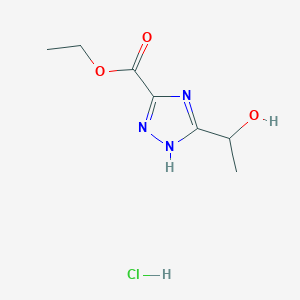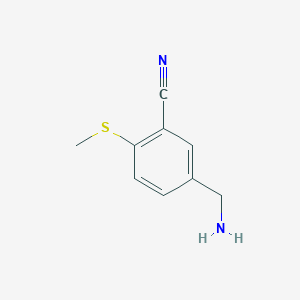![molecular formula C26H25N3O3 B2718457 3-(4-(二甲胺基)苯基)-2-苯基-5-(邻甲苯基)二氢-2H-吡咯并[3,4-d]异噁唑-4,6(5H,6aH)-二酮 CAS No. 1005159-61-4](/img/structure/B2718457.png)
3-(4-(二甲胺基)苯基)-2-苯基-5-(邻甲苯基)二氢-2H-吡咯并[3,4-d]异噁唑-4,6(5H,6aH)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.504. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Fluorescent Probes and Bioimaging
Boron chelates, including our compound, serve as common fluorophores with practical applications in bioimaging. Their fluorescence properties make them valuable tools for visualizing biological processes at the cellular and molecular levels. Researchers can use these compounds to track specific molecules, study cellular dynamics, and monitor disease progression. The compound’s unique structure and fluorescence properties could contribute to its effectiveness as a fluorescent probe in biological studies .
Molecular Reporters and Chemodosimeters
The compound’s boron center and aromatic moieties make it an interesting candidate for molecular reporting and chemosensing applications. By modifying the substituents or functional groups, researchers can tailor its properties to detect specific analytes or changes in the environment. These applications find use in environmental monitoring, drug discovery, and chemical analysis .
Sensors
Boron chelates, including our compound, have been explored as sensor materials due to their responsiveness to external stimuli. Researchers can design sensors based on changes in fluorescence intensity, lifetime, or wavelength upon interaction with specific analytes. Potential applications include gas sensors, pH sensors, and ion-selective sensors .
Optoelectronic Devices
The compound’s conjugated system and boron center suggest potential applications in optoelectronics. Researchers could incorporate it into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other optoelectronic devices. Its unique structure may contribute to efficient charge transport and light emission .
Medicinal Chemistry
Exploring the compound’s pharmacological properties could lead to novel drug candidates. Researchers might investigate its interactions with biological targets, evaluate its toxicity, and assess its potential as an anticancer or antimicrobial agent. The presence of boron could also enable boron neutron capture therapy (BNCT) for cancer treatment .
Materials Science
Considering the compound’s boron-containing heterocycle, it could find applications in materials science. Researchers might explore its use as a building block for novel materials, such as polymers, liquid crystals, or luminescent materials. Its unique structure may impart desirable properties to these materials .
属性
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-(2-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-17-9-7-8-12-21(17)28-25(30)22-23(18-13-15-19(16-14-18)27(2)3)29(32-24(22)26(28)31)20-10-5-4-6-11-20/h4-16,22-24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHKDCZYNZGXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)



![Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2718384.png)
![Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate](/img/structure/B2718385.png)

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2718388.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2718389.png)

![N-(2-methoxyphenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718391.png)
![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2718392.png)
![N-[[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2718396.png)
